molecular formula C16H22N2O2 B15279688 Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate

Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate

Cat. No.: B15279688
M. Wt: 274.36 g/mol
InChI Key: JXLZJGSFPGEXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (7-azaspiro[35]nonan-1-yl)carbamate is a spirocyclic compound with a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 7-azaspiro[3.5]nonane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of larger reaction vessels, automated systems for adding reagents, and more efficient purification methods such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The corresponding amine or alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate
  • 7-Azaspiro[3.5]nonane

Uniqueness

Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl N-(7-azaspiro[3.5]nonan-3-yl)carbamate

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-13-4-2-1-3-5-13)18-14-6-7-16(14)8-10-17-11-9-16/h1-5,14,17H,6-12H2,(H,18,19)

InChI Key

JXLZJGSFPGEXPU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1NC(=O)OCC3=CC=CC=C3)CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.